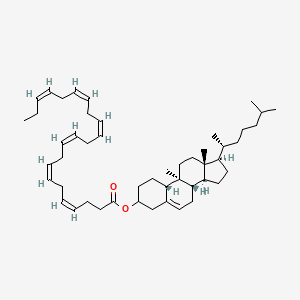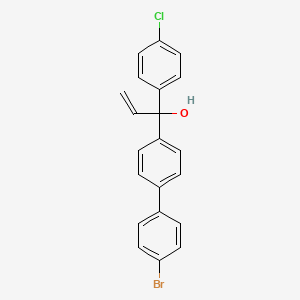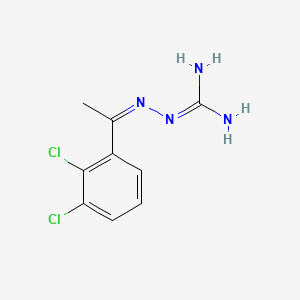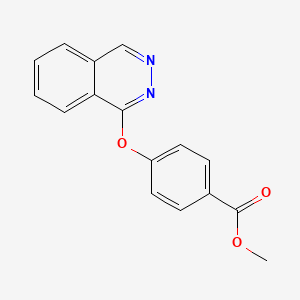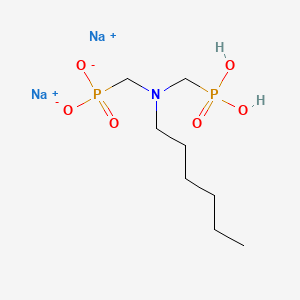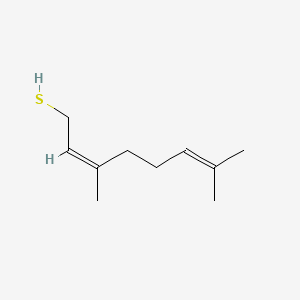
(Z)-3,7-Dimethylocta-2,6-diene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,7-Dimethylocta-2,6-diene-1-thiol: is an organic compound characterized by its unique structure, which includes a thiol group (-SH) attached to a diene system. This compound is known for its distinct odor and is often found in various natural sources, including essential oils. Its chemical structure allows it to participate in a variety of chemical reactions, making it a compound of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The thiol group is introduced through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-3,7-Dimethylocta-2,6-diene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiols, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-3,7-Dimethylocta-2,6-diene-1-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular signaling and as a modulator of enzyme activity. Its thiol group can interact with various biomolecules, influencing their function.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its antioxidant and antimicrobial activities. It is also explored as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinct odor. It is also employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Geraniol: An isomer of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol, geraniol lacks the thiol group but shares a similar diene structure.
Nerol: Another isomer, nerol, also lacks the thiol group but has a similar structure to geraniol.
Linalool: A related compound with a similar backbone but different functional groups, linalool is commonly found in essential oils.
Uniqueness: The presence of the thiol group in this compound distinguishes it from its isomers and related compounds. This functional group imparts unique reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61758-03-0 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
InChI-Schlüssel |
FACAUSJJVBMWLV-YFHOEESVSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CS)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCS)C)C |
Siedepunkt |
58.00 °C. @ 0.35 mm Hg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






